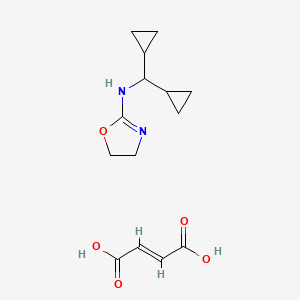

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

Description

(E)-but-2-enedioic acid (fumaric acid) paired with N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine forms a complex salt characterized by a reactive dicarboxylic acid and a bicyclic amine moiety.

- Molecular Formula: Likely C₄H₄O₄ (fumaric acid) combined with C₁₀H₁₆N₂O (oxazol-amine derivative), yielding a molecular weight of ~280–300 g/mol.

- Structural Features:

- The (E)-but-2-enedioic acid provides two carboxylic acid groups in a trans configuration, enabling hydrogen bonding and metal coordination.

- The N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine contains a strained dicyclopropylmethyl group attached to a partially saturated oxazole ring, which may enhance lipophilicity and metabolic stability .

Properties

Molecular Formula |

C14H20N2O5 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H16N2O.C4H4O4/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

VCWFVUAJSIPMTF-WLHGVMLRSA-N |

Isomeric SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the dicyclopropylmethyl group via a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets are subjects of ongoing research, with studies aiming to elucidate the detailed molecular mechanisms.

Biological Activity

(E)-But-2-enedioic acid, commonly known as fumaric acid, is a dicarboxylic acid that plays a significant role in various biological processes. Its derivative, N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is crucial for understanding its biological activity. The formula for (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₇FN₄O₄ |

| Molecular Weight | 318.32 g/mol |

| CAS Number | 124053-67-4 |

| Chemical Structure | Chemical Structure |

The biological activity of (E)-but-2-enedioic acid and its derivatives primarily involves the modulation of various signaling pathways:

- Antioxidant Activity : Fumaric acid is known to activate the Nrf2 pathway, which enhances the cellular antioxidant response. This mechanism helps protect cells from oxidative stress, a factor implicated in numerous diseases including neurodegenerative disorders .

- Anti-inflammatory Effects : Studies indicate that fumaric acid derivatives can reduce inflammatory markers in various cell types. This property is particularly relevant in the context of autoimmune diseases such as multiple sclerosis .

- Cell Differentiation : Research has shown that compounds like N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine can induce differentiation in oligodendrocyte progenitor cells, promoting myelination which is crucial for proper neural function .

Case Studies

Several studies have highlighted the therapeutic potential of fumaric acid derivatives:

- Multiple Sclerosis Treatment : Dimethyl fumarate (a derivative) has been extensively studied and approved for treating relapsing forms of multiple sclerosis. Clinical trials demonstrated significant reductions in relapse rates and disability progression .

- Psoriasis Management : Fumaric acid esters have been used in treating psoriasis since the 1950s. They help reduce skin inflammation and scaling by modulating immune responses .

- Neuroprotective Effects : Recent studies suggest that fumaric acid may exert protective effects against neurodegeneration by enhancing mitochondrial function and reducing apoptosis in neuronal cells .

Research Findings

| Study/Trial | Findings |

|---|---|

| Phase 3 Trial on Dimethyl Fumarate | Reduced relapse rates in multiple sclerosis patients |

| Psoriasis Treatment Study | Significant improvement in skin condition |

| Neuroprotection Research | Enhanced cell survival and mitochondrial function |

Comparison with Similar Compounds

Structural Analogues of the Oxazol-amine Moiety

Dicarboxylic Acid Derivatives

| Compound Name | Structural Features | Key Differences | Applications |

|---|---|---|---|

| Maleic acid () | cis-but-2-enedioic acid | Higher solubility in water; readily isomerizes to fumaric acid | Industrial polymer synthesis |

| Fumaric acid () | trans-but-2-enedioic acid | Lower solubility; used in food and pharmaceuticals | Approved for psoriasis treatment; stabilizes amine salts in drug formulations |

| But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole () | Imidazole ring instead of oxazole | Broader pH-dependent reactivity due to imidazole’s basicity | Dual functionality in catalysis and drug delivery |

Key Research Findings

- Acid-Amine Synergy : Fumaric acid’s role in stabilizing the amine via salt formation is critical for bioavailability, a trait shared with and compounds .

- Biological Activity : While direct data is lacking, oxazol-amines with bulky substituents (e.g., ) often target neurological or oncological pathways, suggesting the target compound may have similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.